molecular formula C8H10N2O2 B1450135 (R)-3-Amino-3-(pyridin-4-YL)propanoic acid CAS No. 678969-18-1

(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

Cat. No.: B1450135
CAS No.: 678969-18-1
M. Wt: 166.18 g/mol
InChI Key: HELGKMIKUOPFTO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyridinepropionic acid, a compound with a similar structure, is commonly used as a ligand to make coordination polymers . The crystal structure of 3-pyridinepropionic acid (3-(pyridin-3-yl) propionic acid) has been investigated .


Molecular Structure Analysis

The molecular structure of 3-Pyridinepropionic acid has been studied. It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .


Physical and Chemical Properties Analysis

3-Pyridinepropionic acid has a melting point of 156-160 °C (lit.) .

Scientific Research Applications

Food Science and Flavor Chemistry

One notable application is in the realm of food science, particularly in understanding the Maillard reaction, which is crucial for synthesizing flavors. The research on pyrazines, which are volatile compounds contributing to the nutty and roasted flavors in food products, highlights the role of amino acids in promoting the generation of desirable flavors during food processing. This indicates that specific amino acids, possibly including derivatives like "(R)-3-Amino-3-(pyridin-4-YL)propanoic acid," could influence the production of flavors via the Maillard reaction (Hang Yu et al., 2021) (Yu et al., 2021).

Analytical Chemistry

In analytical chemistry, derivatives of pyridine, such as "this compound," have been applied in the development of analytical methods. The ninhydrin reaction, for instance, is fundamental for analyzing amino acids, peptides, and proteins across various scientific fields, indicating the broad applicability of pyridine derivatives in facilitating crucial analytical reactions (M. Friedman, 2004) (Friedman, 2004).

Medicinal Chemistry and Drug Synthesis

Pyridine derivatives are integral in medicinal chemistry, serving as scaffolds for drug development due to their versatile binding modes with biological targets. This underscores their importance in synthesizing a wide range of pharmaceutical compounds, including kinase inhibitors, where the pyrazolo[3,4-b]pyridine structure has been particularly noted for its effectiveness (Steve Wenglowsky, 2013) (Wenglowsky, 2013).

Chemical Synthesis and Material Science

The compound's role extends into chemical synthesis and material science, where its derivatives are explored for creating corrosion inhibitors. Quinoline derivatives, for example, exhibit significant anticorrosive properties, suggesting that similar compounds, including "this compound," could be leveraged for protecting materials from corrosion (C. Verma et al., 2020) (Verma et al., 2020).

Safety and Hazards

3-Pyridinepropionic acid has the following hazard statements: H315 - H319 - H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(3R)-3-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(5-8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELGKMIKUOPFTO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651166
Record name (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

678969-18-1
Record name (3R)-3-Amino-3-(pyridin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 3
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 4
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 5
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid
Reactant of Route 6
(R)-3-Amino-3-(pyridin-4-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.